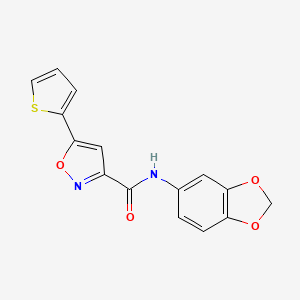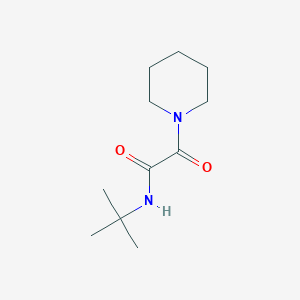
N-1,3-benzodioxol-5-yl-5-(2-thienyl)-3-isoxazolecarboxamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-5-(2-thienyl)-3-isoxazolecarboxamide, commonly known as BITE, is an organic compound that has gained attention in the scientific community due to its potential therapeutic applications. BITE is a synthetic molecule that belongs to the class of isoxazolecarboxamides, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of BITE is not fully understood. However, it has been proposed that BITE exerts its therapeutic effects by modulating various signaling pathways. BITE has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. BITE has also been found to inhibit the activity of the Akt signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
BITE has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases. BITE has also been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In addition, BITE has been shown to inhibit the replication of viruses by inhibiting the activity of viral enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BITE has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. BITE is also stable and can be stored for long periods of time. However, BITE has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, BITE has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well characterized.
Direcciones Futuras
There are several future directions for the research on BITE. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its pharmacokinetics and toxicity in vivo. In addition, BITE could be further developed as a potential therapeutic agent for cancer, viral infections, and inflammatory diseases. Finally, BITE could be used as a lead compound for the development of new isoxazolecarboxamide derivatives with improved therapeutic properties.
Aplicaciones Científicas De Investigación
BITE has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and anti-inflammatory properties. BITE has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, BITE has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c18-15(10-7-13(21-17-10)14-2-1-5-22-14)16-9-3-4-11-12(6-9)20-8-19-11/h1-7H,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNTZZIOIBZPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-Benzodioxol-5-YL)-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4653707.png)
![methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate](/img/structure/B4653716.png)
![5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4653722.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4653730.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B4653734.png)
![4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine](/img/structure/B4653739.png)
![N-cyclopentyl-1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4653746.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4653752.png)

![N-(2,5-difluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4653769.png)

![N-benzyl-N,2,3-trimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4653787.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4653798.png)
![N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4653806.png)